N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride is a chemical compound classified under pyrimidine derivatives, specifically designed for use in medicinal chemistry. This compound features a piperazine moiety attached to a pyrimidine ring, which is known for its biological activity. The compound is recognized by its Chemical Abstracts Service (CAS) number 83774-16-7 and has been the subject of various studies due to its potential therapeutic applications.
This compound belongs to the class of heterocyclic compounds, specifically pyrimidines, which are characterized by a six-membered aromatic ring containing two nitrogen atoms. Its classification as a dihydrochloride indicates that it exists in a salt form, enhancing its solubility and stability for pharmaceutical applications.
The synthesis of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride typically involves multi-step organic reactions. Key methods include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Techniques like chromatography are typically employed for purification purposes.
The molecular structure of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride can be represented as follows:
This indicates that the compound consists of ten carbon atoms, seventeen hydrogen atoms, five nitrogen atoms, and two hydrochloric acid molecules as counterions.
Key structural data includes:
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride can participate in various chemical reactions:
The reactivity profile is influenced by the electron-donating nature of the dimethylamino group and the basicity of the piperazine ring.
The mechanism of action for N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride primarily involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds within this class often exhibit potent biological activity due to their ability to mimic natural substrates or ligands .
While specific physical properties such as melting point or boiling point are not universally documented for this compound, it is typically presented as a crystalline solid when in dihydrochloride form.
Key chemical properties include:
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity.
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride finds applications in various fields:
The molecular architecture of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine integrates two pharmaceutically privileged motifs: a dimethylamino-substituted pyrimidine ring and a piperazine moiety. This hybrid structure (empirical formula: C₁₀H₁₇N₅) enables multifaceted biological interactions critical for rational drug design [5] [8]. The pyrimidine ring provides a planar, electron-rich system for π-π stacking and hydrogen bonding with biological targets, while the piperazine moiety introduces conformational flexibility and basicity (pKₐ ~9.5), facilitating water solubility enhancement through salt formation [3] [5]. The dihydrochloride salt (C₁₀H₁₉Cl₂N₅) exemplifies this principle, where protonation of both piperazine nitrogens significantly improves aqueous solubility—a decisive factor in bioavailability optimization [3] [4].
Structural Determinants of Target Engagement:The compound's pyrimidine nitrogen at position 1 and the dimethylamino group at position 2 create hydrogen bond acceptor and donor sites, respectively. This configuration permits selective binding to kinase ATP pockets and neurotransmitter receptors [5] [7]. Molecular docking studies reveal that the piperazine moiety's orientation enables optimal van der Waals contacts with hydrophobic enzyme cavities, explaining observed inhibitory activities against acetylcholinesterase (AChE) and related targets [5] [9].
Salt Engineering Strategies:Conversion to dihydrochloride salt (CAS: 83774-16-7) represents a deliberate pharmaceutical optimization. As demonstrated in Table 1, this salt form exhibits superior solubility metrics compared to mono-hydrochloride or free base counterparts, enabling enhanced formulation versatility for in vivo applications [3] [4] [5].
Table 1: Physicochemical Optimization Through Salt Formation
Form | Molecular Formula | Molecular Weight (g/mol) | Key Advantages |
---|---|---|---|
Free Base | C₁₀H₁₇N₅ | 207.28 | Lipid permeability, synthetic flexibility |
Monohydrochloride | C₁₀H₁₈ClN₅ | 243.74 | Moderate solubility, crystalline stability |
Dihydrochloride | C₁₀H₁₉Cl₂N₅ | 280.19 | High aqueous solubility, improved bioavailability |
Aminopyrimidine derivatives emerged as privileged scaffolds in the 1990s with the discovery of their kinase inhibitory potential. The integration of piperazine, however, represents a strategic evolution to address pharmacokinetic limitations inherent in early analogs [5] [7]. N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride epitomizes this advancement, where the piperazine tail mitigates the excessive hydrophobicity that plagued first-generation aminopyrimidines [5] [6].
2020s: Structural optimization focused on N-alkylation patterns, establishing N,N-dimethyl variants (CAS: 777807-92-8) as optimal for AChE inhibition (IC₅₀ ~0.90 μM in related compounds) [5] [9].
Pharmacological Paradigm Shifts:Early aminopyrimidines primarily targeted oncological pathways (e.g., EGFR inhibition). The discovery of CNS activity marked a pivotal expansion: derivatives like N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine demonstrated dual potential in oncology and neuroscience due to their ability to cross the blood-brain barrier [5] [9]. This repositioning was enabled by the piperazine moiety's capacity to modulate logP/logD values into CNS-favorable ranges (predicted logP: 1.8–2.3) [5].
Table 2: Evolution of Key Aminopyrimidine Derivatives with Pharmacological Significance
Compound Structural Feature | Primary Target | Therapeutic Application | Advantage over Predecessors |
---|---|---|---|
4-Anilinopyrimidines (1990s) | Tyrosine kinases | Oncology | Target specificity |
4-(Alkylamino)pyrimidines (2000s) | CDK inhibitors | Cancer, inflammation | Reduced toxicity |
4-(Piperazin-1-yl)pyrimidines (e.g., N,N-dimethyl- derivative) | AChE, kinase | Alzheimer's, oncology | Balanced solubility/permeability |
Trifluoromethyl-pyrimidine-piperazines (2020s) | BET proteins | Oncology | Metabolic stability |
Synthetic Advancements:Modern routes employ nucleophilic aromatic substitution between 2-chloro-4-(dimethylamino)pyrimidine and piperazine under mild conditions (60–80°C), achieving >90% conversion. Subsequent dihydrochloride salt formation via HCl/ethanol precipitation yields pharmaceutical-grade material (purity ≥95%) [3] [5] [6]. This efficiency contrasts with early methods requiring palladium-catalyzed amination.
Target Diversification:While initial applications focused on kinase inhibition, recent studies reveal potent AChE inhibition (Ki < 1 μM in structural analogs) attributed to cation-π interactions between the protonated piperazine and catalytic anionic site (CAS) of the enzyme [9]. This exemplifies the scaffold's adaptability to divergent target classes through rational substitution.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: